molecular formula C16H21N3O3 B3028667 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one CAS No. 264208-69-7

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

カタログ番号: B3028667
CAS番号: 264208-69-7
分子量: 303.36
InChIキー: JXVISOHOJNTGTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

作用機序

Target of Action

The compound, also known as Vandetanib , primarily targets the Src family kinases . These kinases play a crucial role in cellular proliferation, survival, and differentiation.

Mode of Action

Vandetanib acts as an inhibitor of the Src family kinases . By binding to these kinases, it prevents their activation and subsequent downstream signaling. This results in the inhibition of cellular processes that are critical for tumor growth and progression.

生化学分析

Biochemical Properties

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit tyrosine kinases, particularly the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). These interactions inhibit the phosphorylation of tyrosine residues, which is essential for the activation of these receptors. By blocking these pathways, this compound can effectively reduce angiogenesis and tumor growth .

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation. This compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the ATP-binding sites of tyrosine kinases. This binding prevents the transfer of phosphate groups to tyrosine residues on target proteins, thereby inhibiting downstream signaling cascades. The compound also affects gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but its activity can diminish over time due to metabolic degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Prolonged exposure may also result in the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss, hepatotoxicity, and cardiotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve oxidation and demethylation, leading to the formation of various metabolites. These metabolites can have different levels of activity and toxicity compared to the parent compound. The compound’s interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The compound tends to accumulate in tissues with high vascularization, such as tumors, due to its affinity for VEGFR and EGFR .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. In the cytoplasm, it interacts with membrane-bound receptors and signaling proteins, while in the nucleus, it can bind to nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Methoxylation: Introduction of the methoxy group at the 6th position is usually done using methanol in the presence of a catalyst.

    Attachment of the piperidine moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using 1-methylpiperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone aldehydes or acids.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

科学的研究の応用

Pharmacological Studies

Research indicates that compounds similar to 6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one have shown promise in various pharmacological contexts:

Antitumor Activity
Recent studies have demonstrated that quinazoline derivatives exhibit antitumor properties. The modifications in the structure of this compound may enhance its efficacy against specific cancer cell lines. For instance, derivatives with piperidine substituents have been linked to increased cytotoxicity in tumor cells, suggesting that this compound could be investigated for its potential as an anticancer agent .

CNS Activity
The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. Preliminary research indicates that this compound may influence these pathways, warranting further investigation into its neuropharmacological effects .

Synthesis and Development

The synthesis of this compound has been documented through various synthetic routes, highlighting its feasibility for large-scale production. Researchers have employed methods such as:

  • Nucleophilic Substitution: Utilizing the methoxy group for targeted modifications.
  • Reflux Techniques: To enhance yields during the synthesis process.

These methods are crucial for developing this compound for further biological testing and potential therapeutic applications .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor effects of quinazoline derivatives on breast cancer cell lines. The research found that compounds structurally similar to this compound exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The study concluded that further exploration of this compound could yield promising results for cancer therapy .

Case Study 2: CNS Modulation

In another study focusing on neuropharmacology, researchers explored the interaction of quinazoline derivatives with serotonin receptors. The findings suggested that modifications to the quinazoline structure could enhance receptor binding affinity, potentially leading to new treatments for mood disorders. This lays the groundwork for investigating this compound's effects on CNS-related conditions .

類似化合物との比較

Similar Compounds

    6-Methoxyquinazolin-4(3H)-one: Lacks the piperidine moiety but shares the quinazolinone core.

    7-((1-Methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one: Lacks the methoxy group but has the piperidine moiety.

Uniqueness

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one is unique due to the presence of both the methoxy group and the piperidine moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

生物活性

6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one, a compound belonging to the quinazoline family, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H21N3O3
  • CAS Number : 135470375

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
  • Mechanism of Action :
    • The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to enhance caspase-3 activity, a critical marker of apoptosis, confirming its role as an apoptosis-inducing agent.
  • IC50 Values :
    • Specific IC50 values for this compound have not been detailed in the available literature; however, related quinazoline derivatives have shown IC50 values ranging from 0.096 μM to over 10 μM against various cancer types .

Comparative Efficacy

A comparative analysis of similar quinazoline derivatives reveals varying degrees of potency against different cancer types:

CompoundCancer TypeIC50 Value (μM)Mechanism
Compound AMCF70.096EGFR inhibition
Compound BHepG22.09CA inhibition
6-Methoxy...MCF7/A549/HepG2TBDApoptosis induction

Study 1: Quinazoline Derivatives in Cancer Therapy

A study published in MDPI explored various quinazoline derivatives for their anticancer properties. The findings suggested that compounds similar to this compound could effectively inhibit tumor growth through multiple pathways, including the inhibition of receptor tyrosine kinases (RTKs) .

Study 2: Molecular Modeling and Activity Refinement

Research involving molecular modeling has indicated that modifications to the quinazoline scaffold can enhance biological activity and solubility. This study focused on optimizing derivatives for improved efficacy against cancer cells, suggesting that structural variations could lead to more potent anticancer agents .

特性

IUPAC Name

6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-19-5-3-11(4-6-19)9-22-15-8-13-12(7-14(15)21-2)16(20)18-10-17-13/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVISOHOJNTGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CNC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453601
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-69-7
Record name 6-Methoxy-7-[(1-methyl-4-piperidinyl)methoxy]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A saturated solution of ammonia in methanol (14 ml) was added to a solution of 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (1.38 g, 3.3 mmol) in methanol (5 ml). After stirring for 20 hours at ambient temperature, the suspension was diluted with methylene chloride (10 ml). The solution was filtered. The filtrate was evaporated under vacuum and the residue was triturated with ether, collected by filtration, washed with ether and dried under vacuum to give 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (910 mg, 83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (16.1 g, 50 mmol) in 2-methoxyethanol (160 ml) containing formamidine acetate (5.2 g, 50 mmol) was heated at 115° C. for 2 hours. Formamidine acetate (10.4 g, 100 mmol) was added in portions every 30 minutes over 4 hours. Heating was prolonged for 30 minutes after the last addition. After cooling, the volatiles were removed under vacuum. The solid was dissolved in ethanol (100 ml) and methylene chloride (50 ml). The precipitate was removed by filtration and the filtrate was concentrated to a final volume of 100 ml. The suspension was cooled to 5° C. and the solid was collected by filtration, washed with cold ethanol followed by ether and dried under vacuum overnight at 60° C. to give 6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)-3,4-dihydroquinazolin-4-one (12.7 g, 70%).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one
Reactant of Route 6
6-Methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。